6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features both imidazole and pyridazinone moieties The imidazole ring is known for its presence in many biologically active molecules, while the pyridazinone ring is often found in compounds with various pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one typically involves the formation of the imidazole ring followed by the construction of the pyridazinone ring. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with imidazole to form 4-[(1H-imidazol-1-yl)methyl]benzaldehyde. This intermediate is then reacted with hydrazine hydrate and an appropriate dicarbonyl compound to form the pyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydropyridazines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the pyridazinone ring may interact with other biological targets .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Imidazol-1-yl)methyl]benzaldehyde: An intermediate in the synthesis of the target compound.
1H-Imidazole-4-methanol: A related imidazole derivative with different functional groups.
2-(Phenylmethyl)-1H-imidazole: Another imidazole derivative with a benzyl group.
Uniqueness
6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both imidazole and pyridazinone rings in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
85333-59-1 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-[4-(imidazol-1-ylmethyl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H14N4O/c19-14-6-5-13(16-17-14)12-3-1-11(2-4-12)9-18-8-7-15-10-18/h1-4,7-8,10H,5-6,9H2,(H,17,19) |
InChI Key |
RJMQFLSYEMLGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)CN3C=CN=C3 |
Origin of Product |
United States |
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